molecular formula C12H12O2 B100892 1H-Indene-2-methanol, acetate CAS No. 18096-66-7

1H-Indene-2-methanol, acetate

Cat. No.: B100892
CAS No.: 18096-66-7
M. Wt: 188.22 g/mol
InChI Key: STBNCGKRPRXKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-2-methanol, acetate (CAS 18096-66-7) is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This indene derivative serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Indene-based structures are privileged scaffolds in drug discovery, known for their broad pharmacological potential. Recent studies on related indenopyrazole compounds have demonstrated significant in vitro inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets in Type II diabetes research . Furthermore, such indene-fused heterocycles are also investigated for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting the versatility of the indene core in developing novel therapeutic agents . In applied chemistry, structurally similar 2-indanemethanol derivatives are recognized for their use in perfumery, often imparting fresh, floral notes reminiscent of lily of the valley . Researchers value this compound for its potential as a building block in synthesizing more complex molecules for various applications. This product is intended for chemical analysis and research purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-inden-2-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBNCGKRPRXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171041
Record name 1H-Indene-2-methanol, acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18096-66-7
Record name 1H-Indene-2-methanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-2-methanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 1h Indene 2 Methanol, Acetate and Its Analogous Structures

Established Synthetic Pathways for 1H-Indene-2-methanol, acetate (B1210297) and Related Indene (B144670) Derivatives

Traditional synthetic routes to 1H-Indene-2-methanol, acetate, and related indene derivatives often rely on foundational organic reactions, providing reliable access to these structures. These methods can be broadly categorized into direct functionalization of pre-existing indene skeletons and multi-step sequences that build the indene ring system.

Direct Acetylation and Esterification Routes from Indene Precursors

The most direct approach to this compound involves the acetylation of 1H-Indene-2-methanol. This precursor can be synthesized from indene through various methods. Once 1H-Indene-2-methanol is obtained, standard esterification procedures can be employed. The reaction of the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst, yields the desired acetate. ontosight.ai

Another strategy involves the acetylation of indenols, which can then be further transformed. This method is particularly useful for producing highly substituted indene derivatives. The acetylation is followed by reactions that introduce further diversity to the indene core. bohrium.com

Table 1: Direct Acetylation/Esterification Approaches

PrecursorReagentsProductNotes
1H-Indene-2-methanolAcetic anhydride, catalystThis compoundA straightforward esterification of the corresponding alcohol. ontosight.ai
IndenolsAcetic anhydrideAcetylated indenolsIntermediates for the synthesis of multi-substituted indenes. bohrium.com

Multi-step Organic Transformations Leading to Indene-2-methanol Skeletons

More complex indene derivatives, including the indene-2-methanol skeleton, are often assembled through multi-step synthetic sequences. These routes offer greater control over the final structure and allow for the introduction of a wider range of substituents.

One common approach begins with the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid to form an indanone. nih.govnih.govbeilstein-journals.org This indanone then serves as a versatile intermediate. For instance, 5,6-dimethoxy-1-indanone (B192829) can be synthesized from 3-(3,4-dimethoxy-phenyl)-propionic acid. tandfonline.com The indanone can be further functionalized, for example, by introducing a carboxamide group at the 2-position, which can then be reduced to the corresponding methanol (B129727). tandfonline.com

Another powerful method for constructing the indene ring is the Nazarov cyclization, an electrocyclic reaction of a divinyl ketone. This approach allows for the synthesis of highly substituted indenes from acyclic precursors. researchgate.net The reaction of acetylenic malonates and ketones with electrophiles like iodine, iodine monochloride, or N-iodosuccinimide can also lead to highly substituted indene derivatives with high regio- and stereoselectivity. nih.gov

For saturated indane analogs, multi-step syntheses often involve hydrogenation of indene derivatives. For example, octahydro-4,7-methano-1H-indene-2-methanol acetate is synthesized from simpler indane derivatives through a sequence that may include hydrogenation, methylation, and esterification. ontosight.ai

Table 2: Key Intermediates in Multi-step Indene Synthesis

Starting MaterialKey IntermediateSynthetic TransformationReference
3-(3,4-dimethoxy-phenyl)-propionic acid5,6-Dimethoxy-1-indanoneIntramolecular Friedel-Crafts acylation tandfonline.com
Aryl vinyl ketoneSubstituted indeneNazarov cyclization researchgate.net
Acetylenic malonates/ketonesSubstituted indeneElectrophilic cyclization nih.gov
Indene derivativesOctahydro-4,7-methano-1H-indene-2-methanol acetateHydrogenation, methylation, esterification ontosight.ai

Advanced Approaches in Indene-Based Compound Synthesis

The development of stereoselective and enantioselective methods has opened new avenues for the synthesis of chiral indene derivatives, which are of significant interest for their potential biological activities and applications in asymmetric catalysis.

Stereoselective and Enantioselective Synthesis Techniques for Chiral Indene Derivatives

The construction of chiral indene frameworks with high levels of stereocontrol is a challenging yet rewarding endeavor. Several strategies have been developed to achieve this, including the use of chiral catalysts and auxiliaries.

Enzymes, with their inherent chirality, are powerful tools for the enantioselective synthesis of indene derivatives. core.ac.uk Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols and esters. In one example, the enzymatic acylation of racemic trans-1-azido-2-indanol using lipase (B570770) PS 30 afforded both enantiomers with high enantiomeric excess. mdpi.com These resolved azido-indanols are valuable precursors for chiral amino-indanols.

Another biocatalytic approach involves the enantioselective reduction of ketones. For instance, the microbial reduction of ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl) acetate can yield the corresponding (R)-hydroxy ester with high enantioselectivity. core.ac.uk Engineered imine reductases (IREDs) have also been developed to catalyze the asymmetric reductive amination of ketones to produce chiral amines, including those with an indane scaffold. researchgate.net

Table 3: Enzymatic Approaches to Chiral Indene Derivatives

SubstrateEnzyme/MicroorganismProductKey TransformationReference
Racemic trans-1-azido-2-indanolLipase PS 30(1S,2S)-1-azido-2-indanol and (1R,2R)-1-azido-2-indanol acetateKinetic resolution via acylation mdpi.com
Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6'-naphthalenyl) acetateMicrobial reduction(R)-hydroxy esterEnantioselective reduction core.ac.uk
KetonesEngineered Imine Reductase (IRED)Chiral aminesAsymmetric reductive amination researchgate.net

Asymmetric induction using chiral catalysts or auxiliaries is a cornerstone of modern organic synthesis. In the context of indene chemistry, these methods have been successfully applied to control the stereochemical outcome of various transformations.

Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives is a powerful method for generating chiral 2-arylindanes with high enantioselectivity. nih.govacs.org Gold-catalyzed enantioselective cycloisomerization and alkoxycyclization of ortho-alkynylstyrenes provide access to functionalized 1H-indene derivatives with excellent yields and high enantiomeric excess. scispace.comthieme-connect.com

The use of chiral auxiliaries is another effective strategy. For instance, a chiral sulfinamide fragment can be used as a chiral auxiliary to introduce a chiral center on an indene derivative during the synthesis of complex molecules. nih.gov Furthermore, chiral ligands, such as those derived from ferrocene, have been developed and applied in palladium-catalyzed asymmetric reactions to produce chiral indene-fused ferrocenes. bohrium.com The development of chiral Brønsted acids has also enabled the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to afford 1-aminoindenes in good yields and high enantioselectivities. rsc.org

Table 4: Asymmetric Induction in Indene Synthesis

Reaction TypeCatalyst/AuxiliaryProductKey FeatureReference
Asymmetric ArylationRhodium catalystChiral 2-arylindanesHigh enantioselectivity nih.govacs.org
Enantioselective CycloisomerizationGold(I) catalyst with chiral ligandFunctionalized 1H-indenesHigh enantiomeric excess scispace.comthieme-connect.com
Asymmetric SynthesisChiral sulfinamide auxiliaryChiral indene derivativesIntroduction of a chiral center nih.gov
Asymmetric C-H ArylationPalladium catalyst with chiral ferrocenyl ligandChiral indene-fused ferrocenesPlanar chirality bohrium.com
Asymmetric Iminium Ion CyclizationChiral Brønsted acidChiral 1-aminoindenesHigh enantioselectivity rsc.org

Catalytic Methodologies in Indene and Indanone Synthesis

Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of indene and indanone synthesis, transition metals play a crucial role in facilitating various bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as powerful tools for the synthesis of substituted indenes. thieme-connect.comorganic-chemistry.orgsemanticscholar.orgbeilstein-journals.org This methodology allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.org

A notable application involves the tandem carbocyclization–Suzuki coupling of ortho-(2-chlorovinyl)-alkynylbenzenes with arylboronic acids. thieme-connect.com This process, catalyzed by palladium(II) acetate with a phosphine (B1218219) ligand, leads to the formation of trifluoromethyl-containing indenes in moderate to good yields. thieme-connect.com The reaction proceeds through an intramolecular carbocyclization followed by the Suzuki coupling. thieme-connect.com Similarly, a ligand-free palladium-catalyzed Suzuki coupling procedure has been developed for the efficient synthesis of 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to indene derivatives. semanticscholar.orgresearchgate.net This method has demonstrated high efficiency, achieving quantitative yields with very low catalyst loading (0.005 mol%) for many substrates. semanticscholar.orgresearchgate.net

The versatility of the Suzuki coupling is further highlighted in sequential catalytic processes. For instance, a combination of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis (RCM) provides a controlled route to functionalized indenes from readily available substituted phenols. organic-chemistry.org This sequential approach has proven to be efficient and tolerant of various functional groups. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling in Indene Synthesis

ReactantsCatalyst SystemProductYieldReference
ortho-(2-chlorovinyl)-alkynylbenzenes, arylboronic acidsPalladium(II) acetate, dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine, K₂CO₃Trifluoromethyl-containing indenesModerate to good thieme-connect.com
4-bromo-2-methylindan-1-one, phenylboronic acidPd(OAc)₂, TBAB, PEG4002-methyl-4-phenylindan-1-one98% semanticscholar.org
Substituted phenol (B47542) triflates, vinyl pinacol (B44631) boronic esterPalladium catalystDiolefinic precursor for RCM75% beilstein-journals.org
Rhodium-Catalyzed Transformations in Indene-Dione Chemistry

Rhodium catalysts have proven to be highly effective in a variety of transformations leading to the synthesis of indenes and related structures. rsc.orgiyte.edu.tracs.orgrsc.orgrsc.org These methods often involve C-H activation, annulation, and cycloaddition reactions, providing atom-economical routes to complex molecular architectures. rsc.orgrsc.org

One significant approach is the rhodium(III)-catalyzed multicomponent Csp²–H annulation reaction, which offers a direct and highly efficient route to indenes under mild conditions. rsc.orgrsc.org This process is atom- and step-economical, proceeding at room temperature with water as the only stoichiometric byproduct. rsc.org Another innovative strategy involves the rhodium-catalyzed reaction of alkynes with arylboroxines under a carbon monoxide atmosphere to synthesize indanones and indenones. iyte.edu.tr The yields of these reactions are influenced by the electronic properties of the substituents on the arylboroxines and the alkynes. iyte.edu.tr

Rhodium catalysis is also instrumental in the synthesis of indene derivatives from propargyl alcohols and organoboronic acids, where a selective 1,4-rhodium migration is a key step. acs.org Furthermore, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes have been developed to produce indenone and quinone derivatives through direct C-C bond activation. rsc.org The outcome of this reaction can be directed towards either [5 + 2 − 2] or [5 + 2 − 1] cycloaddition products by the use of specific additives like copper chloride or hexacarbonyl chromium. rsc.org

Rhenium complexes have also been utilized in C-H bond activation reactions to synthesize indene derivatives from aromatic imines and alkynes or α,β-unsaturated carbonyl compounds. scispace.com

Table 2: Overview of Rhodium-Catalyzed Reactions in Indene Synthesis

Reaction TypeReactantsCatalystKey FeaturesReference
Multicomponent Csp²–H AnnulationAldehyde, Amine, AlkyneRhodium(III) complexMild conditions, atom-economical rsc.orgrsc.org
Carbonylative ArylationAlkynes, ArylboroxinesRhodium complex, CO atmosphereSynthesis of indanones and indenones iyte.edu.tr
Decarbonylative Cycloaddition1H-Indene-1,2,3-triones, Alkynes[Rh(COD)Cl]₂, rac-BINAPDivergent synthesis of indenones and quinones rsc.org
C-H Activation/Carbenoid InsertionBenzimidate, α-diazo carbonyl compoundsRhodium catalystConstruction of indene[1,2-c]isoquinoline-11-one sioc-journal.cn

Cyclization Strategies for the Formation of Indene Ring Systems

The construction of the fundamental indene ring is a critical step in the synthesis of its derivatives. Various cyclization strategies have been developed to achieve this, often employing acid catalysis or transition metal mediation. rsc.orgnih.govtsinghua.edu.cnoaepublish.com

Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes represents a straightforward approach to substituted indenes. nih.gov This method uses a catalytic amount of a strong acid like trifluoromethanesulfonic acid to promote the cyclization under mild conditions, affording good to excellent yields. nih.gov Lewis acids, such as FeCl₃, can also catalyze cascade cyclizations of propargylic alcohols and simple alkenes to form polycyclic indene derivatives. tsinghua.edu.cn

Transition metals are also widely used to facilitate cyclization reactions. For instance, a copper(I)-catalyzed domino three-component coupling and cyclization reaction provides an efficient route to substituted indenes. rsc.org Gold(I) catalysts have been employed in the cascade cyclization of specific substrates to yield indeno[1,2-c]quinoline derivatives. encyclopedia.pub Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes, which are challenging to construct due to their rigidity and steric hindrance. oaepublish.com This method involves trapping in situ generated ketenes with π-allyl-Pd 1,4-dipoles. oaepublish.com

Furthermore, rhodium(III)-catalyzed [3 + 2] spirocyclization of 2H-imidazoles with 1,3-diynes has been shown to be an effective strategy for synthesizing spiro-[imidazole-indene] derivatives with high chemoselectivity and regioselectivity. bohrium.com

Functionalization Reactions of Indene and its Key Intermediates

Once the indene or indanone core is formed, further functionalization is often necessary to arrive at the target molecule. Electrophilic substitution and condensation reactions are common strategies for introducing new functional groups onto the indene scaffold.

Electrophilic Substitution and Halogenation (e.g., Bromination)

The indene ring system is susceptible to electrophilic attack, allowing for the introduction of various substituents. researchgate.netacs.orgresearchgate.net Nitration and acylation of 1,3-diphenylindene, for example, occur at the C-2 position. acs.org The chlorination of indane under electrophilic aromatic substitution conditions yields a mixture of 4- and 5-chloroindane, with further chlorination leading to various dichloro- and trichloroindanes. cas.cz

Halogenation, particularly bromination, is a key functionalization reaction. semanticscholar.orgmetu.edu.tr The bromination of indene can be achieved through electrophilic aromatic substitution to produce compounds like 2-bromo-1H-indene, which serves as a valuable intermediate in organic synthesis. ontosight.ai Thermal and photobromination of saturated indene precursors, such as octahydro-1H-indene, have also been investigated. semanticscholar.orgmetu.edu.tr Thermal bromination of octahydro-1H-indene leads to the formation of multiple brominated products, including tetrabromides. semanticscholar.org The reaction is believed to proceed through a free radical mechanism involving initial proton abstraction, formation of an alkene intermediate via dehydrobromination, followed by successive allylic bromination and dehydrobromination steps. semanticscholar.org A study on the bromination of 3a,4,7,7a-tetrahydro-1H-indene (THI) in acetic acid using N-bromosuccinimide (NBS) and lithium perchlorate (B79767) led to the formation of dibromodiacetate derivatives, which could be further converted to diepoxides. nih.govresearchgate.net

Condensation Reactions for Indandione Scaffolds (e.g., Knoevenagel Condensation)

Condensation reactions are fundamental in the synthesis and functionalization of indandione scaffolds. ontosight.aibohrium.comnih.govresearchgate.net The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, is a particularly important method. nih.govwikipedia.org This reaction is often catalyzed by a weak base, such as an amine. wikipedia.org

In the context of indandione chemistry, the Knoevenagel condensation is used to introduce substituents at the 2-position of the 1,3-indandione (B147059) ring. nih.govresearchgate.net For instance, the reaction of 1,3-indandione with aldehydes yields 2-arylidene-1,3-indandiones. researchgate.net A sequential Knoevenagel condensation/cyclization process has been developed to synthesize indene and benzofulvene derivatives from 2-(1-phenylvinyl)benzaldehyde and malonates. nih.gov The selectivity of this reaction towards different products can be controlled by the reaction conditions. nih.gov The mechanism of the TiCl₄-promoted Knoevenagel condensation is proposed to involve the in situ formation of a titanyl complex, followed by intramolecular alkene addition and deprotonation. nih.gov

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Mechanistic Investigations into Indene Formation and Derivatization Processes

Understanding the reaction mechanisms underlying the formation and derivatization of indenes is crucial for the development of new synthetic methods and for controlling product selectivity. These investigations often involve a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational calculations.

Elucidation of Elementary Reaction Steps and Pathways

The formation of the indene skeleton can occur through various reaction pathways, depending on the starting materials and reaction conditions. Theoretical studies have been instrumental in mapping out the potential energy surfaces and identifying the key elementary steps.

For instance, the reaction of the phenyl radical with C₃H₄ isomers like allene (B1206475) and propyne (B1212725) has been identified as a significant pathway for indene formation in combustion environments. researchgate.netacs.orgnih.gov Crossed molecular beam experiments and ab initio calculations have shown that these reactions proceed through a long-lived collision complex and can form indene in high yields. nih.govresearchgate.net The reaction of the benzyl (B1604629) radical with acetylene (B1199291) is another proposed route to indene. researchgate.netuhmreactiondynamics.org

Computational studies using density functional theory (DFT) have been employed to investigate the mechanisms of various indene-forming reactions. For example, in the reaction of enynones with arenes in triflic acid (TfOH), the initial key reactive intermediates are proposed to be vinyl-type dications. researchgate.net These intermediates are generated by the protonation of the carbonyl oxygen and the acetylene bond of the starting enynone. researchgate.net

The cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes, catalyzed by transition metals like ruthenium, is proposed to proceed via a 1,5-hydrogen shift of an initial metal-vinylidene intermediate. organic-chemistry.org

Detailed Analysis of Proposed Reaction Mechanisms and Intermediates

Detailed mechanistic analyses provide deeper insights into the nature of the intermediates and transition states involved in indene synthesis.

In the BF₃·OEt₂-catalyzed tandem reaction of α-diazo esters with propargyl alcohols, the proposed mechanism involves the formation of an allene carbocation intermediate via a Meyer–Schuster rearrangement. acs.org This carbocation is then trapped by the nucleophilic diazo compound to form a key aryl allene-derived intermediate, which subsequently cyclizes to the indene product. acs.org Interestingly, when α-diazoamides are used instead of esters, the reaction pathway shifts to produce furanones, indicating a subtle electronic control over the reaction outcome. acs.org

The photoredox-enabled ring expansion of indenes to naphthalenes using a hypervalent iodonium (B1229267) diazo compound has been investigated using DFT calculations. nih.gov The proposed mechanism begins with a single-electron transfer (SET) from the photocatalyst to the iodonium diazo compound, leading to the homolytic cleavage of the I-C bond and generation of a carbon-centered radical intermediate. This radical then undergoes N₂ extrusion to form a carbyne, which is the key intermediate for the ring expansion. nih.gov

The reaction of fulvenallene with acetylene has been proposed as a novel pathway to indene. acs.org Ab initio calculations show that acetylene adds to fulvenallene, forming an activated C₉H₈ adduct that can rearrange to indene. acs.org Master equation simulations indicate that at high pressures relevant to combustion, indene is the dominant product. acs.org

Table 2: Key Intermediates in Indene Formation and Derivatization

ReactionKey IntermediateMethod of InvestigationReference
Phenyl radical + C₃H₄Long-lived collision complexCrossed molecular beam experiments, ab initio calculations nih.govresearchgate.net
Enynones + Arenes in TfOHVinyl type dicationsDFT calculations researchgate.net
α-Diazo esters + Propargyl alcoholsAllene carbocationMechanistic proposal acs.org
Photoredox ring expansion of indeneCarbon-centered radical, CarbyneDFT calculations nih.gov
Fulvenallene + AcetyleneActivated C₉H₈ adductAb initio calculations, Master equation simulations acs.org

Elucidation of Molecular Structure Through Advanced Spectroscopic and Chromatographic Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like 1H-Indene-2-methanol, acetate (B1210297). In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and guided into the mass analyzer.

For 1H-Indene-2-methanol, acetate (Molecular Formula: C₁₂H₁₂O₂, Molecular Weight: 188.22 g/mol ), the analysis would primarily detect the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 189.23. nist.govnist.gov Depending on the solvent system and additives used (e.g., sodium salts), other adduct ions such as the sodium adduct [M+Na]⁺ at m/z 211.21 may also be observed. mdpi.com The detection of these ions confirms the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can further provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula. mdpi.comacs.org

Table 1: Predicted ESI-MS Data for this compound
Ion SpeciesPredicted m/zInterpretation
[M+H]⁺189.23Protonated molecular ion
[M+Na]⁺211.21Sodium adduct
[M+K]⁺227.32Potassium adduct

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The most prominent peak would be the strong stretching vibration of the ester carbonyl group (C=O), which is expected to appear in the range of 1730-1740 cm⁻¹. nih.gov Studies on related indene (B144670) acetate derivatives have identified this characteristic C=O bond stretching at values such as 1737 cm⁻¹ and 1732 cm⁻¹. nih.gov The disappearance of this band in subsequent reactions would confirm the transformation of the acetate group. nih.gov Additionally, the spectrum would show C-O stretching vibrations for the ester linkage, typically between 1000-1300 cm⁻¹, and absorption bands corresponding to the aromatic C=C bonds of the indene ring system. researchgate.net

Table 2: Key IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Ester (C=O)Stretch1730 - 1740 nih.gov
Aromatic (C=C)Stretch1450 - 1600 mdpi.com
Ester (C-O)Stretch1000 - 1300 nih.gov
Aliphatic (C-H)Stretch2850 - 3000 mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive analytical method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. The analysis of related indene compounds by XRD has been critical in establishing their stereochemistry and intermolecular interactions in the crystal lattice. nih.govnih.govscirp.org

For this compound, a successful single-crystal XRD analysis would yield a detailed crystallographic dataset. This includes the crystal system, space group, and the dimensions of the unit cell. While specific data for this exact compound is not widely published, analysis of analogous indene structures demonstrates the type of information that would be obtained. scirp.orgnih.gov This data is fundamental for understanding the molecule's conformation and packing in its crystalline form.

Table 3: Representative Crystallographic Data Obtainable from XRD Analysis (based on analogous indene structures)
ParameterExample Data TypeReference
Crystal SystemTriclinic, Monoclinic, or Orthorhombic scirp.orgnih.gov
Space Groupe.g., P-1, P2₁/c, P2₁2₁2₁ scirp.orgnih.gov
Unit Cell Dimensions (a, b, c)Ångströms (Å) scirp.orgnih.gov
Unit Cell Angles (α, β, γ)Degrees (°) scirp.orgnih.gov
Volume (V)ų nih.gov
Molecules per Unit Cell (Z)Integer (e.g., 2, 4) scirp.orgnih.gov

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental to synthetic organic chemistry, enabling the separation of compounds from complex mixtures and the assessment of their purity. For this compound, methods such as TLC, column chromatography, and HPLC are routinely employed throughout its synthesis and characterization.

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. nih.govrsc.org A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel-coated plate, which is then placed in a developing chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase.

In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials, one can determine when the reaction is complete. orgsyn.org Different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol (B129727), can be tested to achieve optimal separation. nih.govorgsyn.org The spots are typically visualized under UV light, where UV-active compounds like indene derivatives appear as dark spots. nih.gov TLC also helps in selecting the appropriate solvent system for purification by column chromatography. nih.gov

Following the completion of a reaction, column chromatography is the standard method for isolating and purifying the desired product from byproducts and unreacted starting materials on a preparative scale. mdpi.comrsc.org The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. orgsyn.org

A solvent system (mobile phase or eluent), often determined by prior TLC analysis, is then passed through the column. mdpi.com For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. mdpi.comfigshare.com The components of the mixture travel down the column at different rates based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org

Table 4: Typical Conditions for Chromatographic Purification
TechniqueStationary PhaseTypical Mobile Phase (Eluent)Reference
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate, Dichloromethane/Methanol nih.govnih.govorgsyn.org
Column ChromatographySilica Gel (200-400 mesh)Petroleum Ether/Ethyl Acetate (e.g., 20:1 to 1:1) mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for the final assessment of a compound's purity and for quantitative analysis. google.com It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, resulting in higher resolution and faster separation.

To assess the purity of this compound, a reversed-phase HPLC method is commonly used. acs.org The sample is injected into a column (e.g., a C18 column) and eluted with a mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water. acs.orgresearchgate.net The compound is detected as it exits the column, producing a peak in the chromatogram. The purity is determined by the area percentage of the main product peak relative to the total area of all peaks, with purities often exceeding 95-99%. acs.orggoogle.com The retention time (the time it takes for the compound to pass through the column) is a characteristic identifier under specific conditions. acs.org Furthermore, HPLC with chiral stationary phases is employed for the quantitative analysis of enantiomers, allowing for the determination of enantiomeric excess (ee) in asymmetric syntheses of related indene compounds. mdpi.com

Table 5: Example HPLC Conditions for Analysis of Indene Derivatives
Analysis TypeColumnMobile PhaseFlow RateDetectionReference
Purity AnalysisReversed-Phase C18Methanol/Water (e.g., 70:30)1.0 mL/minUV (e.g., 280 nm) acs.orgresearchgate.net
Chiral Analysis (ee)Chiralpack IB3Hexane/Isopropanol (e.g., 98:2)0.5 mL/minUV mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is instrumental in its detection and structural elucidation, particularly when it is a component within a complex mixture. This method combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry.

The process begins with the introduction of a sample into the gas chromatograph. Given its molecular structure, "this compound" is expected to be sufficiently volatile for GC analysis, especially at elevated temperatures. The GC column, typically a long, thin capillary tube with a specific stationary phase, separates the components of the sample based on their boiling points and affinities for the stationary phase. Less volatile, more polar compounds will generally have longer retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized, most commonly by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process is energetic and often causes the molecules to fragment in predictable and reproducible ways. The resulting charged fragments are then sorted by their mass-to-charge ratio (m/z) by the mass analyzer.

The resulting mass spectrum is a unique fingerprint for a specific compound, showing the relative abundance of each fragment ion. For "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to fragmentation. Key fragment ions would likely arise from the loss of the acetate group, the methanol group, and fragmentation of the indene ring structure itself. The identification of unknown compounds is often achieved by comparing their experimental mass spectra with those in spectral libraries, such as the NIST or Wiley libraries.

While specific experimental data for the GC-MS analysis of "this compound" is not widely available in published literature, a representative data table below illustrates the type of information that would be generated from such an analysis. The retention index is a normalized measure of a compound's retention time, which aids in inter-laboratory comparisons.

Representative GC-MS Data for this compound

ParameterExpected Value/Information
Retention Time (min) Dependent on the specific GC column and conditions
Retention Index Calculable relative to n-alkane standards
Molecular Ion (M+) m/z corresponding to the molecular weight of C12H12O2
Key Fragment Ions (m/z) Fragments corresponding to the loss of CH3COO•, CH3COOH, and cleavages of the indene ring
Relative Abundance (%) Intensity of each fragment ion relative to the base peak (most abundant ion)

This powerful combination of separation and detection makes GC-MS an indispensable tool for the qualitative and quantitative analysis of "this compound" in various matrices.

Computational Chemistry and Theoretical Investigations of 1h Indene 2 Methanol, Acetate and Analogous Structures

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to modern chemistry, enabling the calculation of molecular properties from first principles. These methods are crucial for understanding the distribution of electrons within a molecule, which governs its structure, stability, and how it interacts with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netyoutube.com Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by using the electron density as the fundamental variable. youtube.com This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including indene (B144670) derivatives. google.comnih.gov

For 1H-Indene-2-methanol, acetate (B1210297), DFT calculations would be employed to determine its optimized ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net From this optimized structure, a wealth of information can be derived, including total energies, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net The theory also serves as the foundation for calculating the electronic properties discussed in the subsequent sections, such as molecular orbitals and electrostatic potentials. youtube.comnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive. nih.gov For 1H-Indene-2-methanol, acetate, the HOMO is expected to be localized primarily on the electron-rich aromatic indene ring, while the LUMO may be distributed across the π-system and the carbonyl group of the acetate moiety. Analyzing the spatial distribution of these orbitals helps predict how the molecule will interact in various reactions, such as cycloadditions or electrophilic substitutions. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Data for an Indene Derivative

ParameterEnergy (eV)Description
EHOMO-6.35Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-1.43Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE)4.92Difference between LUMO and HOMO energies; relates to chemical reactivity and stability.

This table presents hypothetical data calculated via DFT to illustrate the typical output of FMO analysis. The values are representative of organic molecules and demonstrate how these parameters are used to assess reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. This map reveals the regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). mdpi.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for interaction with electrophiles. For this compound, these areas would likely be concentrated around the oxygen atoms of the acetate group, particularly the carbonyl oxygen. Blue colors represent positive electrostatic potential, indicating electron-deficient regions that are attractive to nucleophiles. mdpi.com These might be found near the hydrogen atoms of the aromatic ring and the methylene (B1212753) group. The MEP map provides a chemically intuitive picture that complements the FMO analysis, offering a comprehensive guide to the molecule's reactive sites. researchgate.net

Conformational Analysis and Stereochemical Stability Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible side chain attached to a rigid ring system, understanding its conformational preferences is crucial. The rotation around the C-C and C-O single bonds of the -CH₂-O-C(O)CH₃ group leads to various conformers with different energies.

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. ontosight.aiarxiv.org By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified. These stable conformations are the ones the molecule is most likely to adopt. This analysis is vital for understanding how the molecule might fit into a receptor site in a biological system or how it packs in a crystal lattice. Investigations into the stereochemistry of indene derivatives have been a subject of study to understand their three-dimensional structures. nih.gov

Theoretical Studies on Reaction Pathways and Kinetics

Beyond static properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. libretexts.org Theoretical studies can map out the entire course of a reaction, providing detailed information about the mechanism, energetics, and rates that can be difficult to obtain experimentally.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometric parameters. libretexts.orglibretexts.org For a chemical reaction, the PES provides a landscape that connects reactants to products through various possible pathways. researchgate.netfiveable.me The most favorable pathway is the one that follows the minimum energy path (MEP). researchgate.net

The highest point along this minimum energy path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. fiveable.me The reaction coordinate is the path of steepest descent from the transition state down to the reactants and products. dtic.mil By mapping the PES for a reaction involving this compound—for instance, its hydrolysis or a cycloaddition reaction—chemists can calculate the activation energy. arxiv.orgnih.gov This value is critical for predicting the reaction rate and understanding how changes in the molecule's structure would affect its reactivity.

Transition State Characterization and Energy Barrier Calculations

While specific transition state calculations for reactions involving this compound are not prominently featured in publicly accessible literature, the methodologies for such characterizations are well-established and routinely applied to analogous indene structures. These computational techniques are vital for elucidating reaction mechanisms, understanding selectivity, and predicting reaction rates.

Density Functional Theory (DFT) stands as a primary tool for modeling chemical reactions. It is frequently used to calculate the geometries of reactants, products, and, most importantly, transition states (TS). researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics. researchgate.netfaccts.de For complex reactions, advanced methods like the Climbing Image Nudged Elastic Band (CI-NEB) are employed to identify the minimum energy path and locate the precise saddle point of the transition state on the potential energy surface. mdpi.com

In the context of indene derivatives, these calculations are particularly relevant. For instance, in the asymmetric C-alkylation of chiral enamines, computational modeling using DFT (B3LYP/6-31G(d)) has been shown to accurately predict experimental outcomes. nih.gov Such studies attribute stereoselectivity to specific conformations of the enamine and the attacking species, where the transition state geometry dictates the final product distribution. nih.gov Similarly, understanding the mechanism of manganese-catalyzed C-alkylation of indene with alcohols necessitates the characterization of transition states to explain the observed reactivity and selectivity. rsc.org Machine learning models are also emerging as a powerful method to predict energy barriers for reactions, complementing traditional DFT calculations by offering high throughput screening of potential reactions. nih.gov

Table 1: Computational Methods for Transition State Analysis in Indene Derivatives

Reaction Type / SystemComputational MethodKey Focus of InvestigationReference
General Catalytic ReactionsDensity Functional Theory (DFT)Calculation of reaction energies and activation energy barriers for elementary steps. researchgate.net
Z,E Isomerization of IndenoquinoxalineClimbing Image Nudged Elastic Band (CI-NEB)Evaluation of energy barriers for isomerization by finding minimum energy paths and saddle points. mdpi.com
Asymmetric C-AlkylationDensity Functional Theory (B3LYP/6-31G(d))Modeling transition states to understand the origins of 1,4-asymmetric induction. nih.gov
General Reaction BarriersDLPNO-CCSD(T) // DFTObtaining highly accurate electronic energies for reactants and transition states to refine barrier calculations. faccts.de
Heterogeneous CatalysisMachine Learning (ML) Potentials & DFTEstimating free energy barriers for catalytic reactions where extensive sampling is required. nih.gov

In silico Molecular Modeling of Indene Derivatives

In silico molecular modeling encompasses a range of computational techniques used to simulate and predict the interaction of small molecules with biological macromolecules. These methods are instrumental in drug discovery and materials science for screening virtual libraries, predicting binding affinity, and understanding structure-activity relationships (SAR). Studies on various indene derivatives provide a framework for understanding the potential molecular interactions of this compound.

Molecular docking is a primary tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For example, a series of indeno[1,2-b]quinoline-9,11-diones were docked into DNA oligonucleotides, revealing binding affinities ranging from -5.85 to -9.87 kcal/mol and suggesting intercalation as a likely binding mode. nih.gov In another study, novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors, with molecular docking used to analyze their binding at the colchicine (B1669291) site. nih.gov The results showed that the derivatives could occupy the same cavity as the known inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Similarly, molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives suggested a competitive binding mode at the catalytic site of c-Jun N-terminal kinases (JNKs), with the most potent compounds showing dissociation constants (Kd) in the nanomolar range. nih.govdrugbank.comnih.gov

Molecular Dynamics (MD) simulations are often used to complement docking studies. MD simulations provide insights into the dynamic stability of the ligand-receptor complex over time. For instance, after docking indeno[1,2-b]quinoline-9,11-diones into DNA, MD simulations were performed for 200 picoseconds to equilibrate the system and ensure the removal of any steric clashes, thus validating the stability of the predicted binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. QSAR studies aim to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com A reliable QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives acting as inhibitors of Casein Kinase II (CK2). researchgate.netnih.gov This model was then used to predict the activity of new compounds, successfully identifying a potent inhibitor with an IC50 value of 0.11 µM. researchgate.netnih.gov

Table 2: Summary of In Silico Molecular Modeling Studies on Indene Derivatives

Indene Derivative ClassBiological TargetModeling MethodKey FindingsReference(s)
Indeno[1,2-b]quinoline-9,11-dionesDNADocking & Molecular DynamicsBinding affinities ranged from -5.85 to -9.87 kcal/mol; stable intercalation into DNA minor groove. nih.gov
Dihydro-1H-indene derivativesTubulin (Colchicine site)Molecular DockingDerivatives occupy the colchicine binding site, mimicking interactions of known inhibitors like CA-4. nih.gov
11H-Indeno[1,2-b]quinoxalin-11-one oximesc-Jun N-terminal Kinases (JNKs)Molecular ModelingIdentified competitive inhibitors with dissociation constants (Kd) as low as 22 nM for JNK1. nih.govdrugbank.comnih.gov
Indeno[1,2-b]indole derivativesCasein Kinase II (CK2)QSARDeveloped a predictive model correlating molecular structure to inhibitory activity; identified potent inhibitors (IC50 = 0.11 µM). mdpi.comresearchgate.netnih.gov
Indenoisoquinoline derivativesDNA Topoisomerase IMolecular DockingBoth nitrated and dimethoxy-substituted derivatives showed favorable binding scores with the active site residue ARG364. researchgate.net

Q & A

[Basic] What are the common synthetic routes for 1H-Indene-2-methanol, and how can they be optimized for academic research?

The synthesis of 1H-Indene-2-methanol typically involves transition metal-catalyzed reactions or reductive cyclization. Key methodologies include:

  • Rhodium(I)-catalyzed reactions : Reacting 2-(chloromethyl)phenylboronic acid with alkynes in the presence of Rh(I) catalysts to form the indene backbone .
  • Reductive cyclization : Using substrates like 2-azidobenzaldehydes and amines to form C–N and N–N bonds without solvents or catalysts .
    Optimization Strategies :
  • Vary catalyst loading (e.g., 1–5 mol% Rh) to balance yield and cost.
  • Screen solvents (e.g., THF, DMF) to improve reaction efficiency.
  • Monitor reaction progress via TLC or GC-MS to identify intermediate stages.

[Basic] Which analytical techniques are critical for characterizing 1H-Indene-2-methanol, and what key parameters should be reported?

Essential techniques include:

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^13C NMR, focusing on methoxy (δ\delta 3.3–3.7 ppm) and aromatic proton signals.
  • Mass Spectrometry (MS) : Verify molecular weight (146.19 g/mol via PubChem) and fragmentation patterns .
  • Thermal Analysis : Report boiling point (271.4±9.0 °C) and density (1.069±0.06 g/cm³) using differential scanning calorimetry (DSC) .

[Basic] What safety protocols are recommended for handling 1H-Indene-2-methanol in laboratory settings?

  • Use PPE (gloves, goggles) due to potential irritant properties (refer to EPA DSSTox hazard profiles) .
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers at 4°C to prevent degradation.

[Advanced] How can researchers resolve discrepancies in reported physicochemical properties of 1H-Indene-2-methanol?

  • Cross-validate data : Compare PubChem (molecular weight: 146.19 g/mol) and EPA DSSTox entries for consistency .
  • Replicate measurements : Use calibrated instruments (e.g., HPLC for purity, Karl Fischer titration for moisture content).
  • Statistical analysis : Apply ANOVA to assess variations in reported boiling points or densities across studies.

[Advanced] What mechanistic insights exist for transition metal-catalyzed reactions involving 1H-Indene-2-methanol?

  • Proposed mechanism for Rh(I) catalysis :
    • Oxidative addition of 2-(chloromethyl)phenylboronic acid to Rh(I).
    • Alkyne insertion to form a metallocycle intermediate.
    • Reductive elimination to yield the indene product .
  • Experimental validation : Use deuterium labeling or kinetic isotope effects (KIE) to track hydrogen transfer steps.

[Advanced] How does 1H-Indene-2-methanol behave under varying thermal or photolytic conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>271°C) .
  • Photolytic studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Recommendations : Avoid prolonged heating above 150°C to prevent side reactions.

[Advanced] What role does 1H-Indene-2-methanol play in enantioselective drug synthesis?

  • Chiral building block : Exploit its indene backbone for constructing pharmacophores (e.g., kinase inhibitors).
  • Methodology : Pair with chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation .
  • Validation : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry.

[Advanced] How can computational models predict the reactivity of 1H-Indene-2-methanol in novel reactions?

  • DFT calculations : Use Gaussian or ORCA to map transition states for Rh-catalyzed cyclization .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Validation : Correlate computed activation energies with experimental kinetic data.

[Advanced] What challenges arise in interpreting spectroscopic data for 1H-Indene-2-methanol derivatives?

  • Overlapping signals : Address aromatic proton splitting in 1^1H NMR by using higher-field instruments (≥500 MHz).
  • Isotope effects : Employ 2^2H or 13^13C-labeled analogs to simplify MS/MS fragmentation patterns.
  • Dynamic effects : Variable-temperature NMR to resolve conformational exchange broadening.

[Advanced] What strategies improve yields in alternative syntheses of 1H-Indene-2-methanol?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield.
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization).
  • Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO2_2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.